1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their cyclization and functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine
- 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-4-amine
Uniqueness
1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group and the carbonyl functionality at specific positions on the pyrazole ring can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-3-14-8(4-9(11)13-14)10(16)15-6-7(2)5-12-15/h4-6H,3H2,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZXUDOZSZXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=C(C=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.